Desacetyllevonantradol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80286-75-5 |
|---|---|
Molecular Formula |
C25H33NO3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(6S,6aR,9R,10aR)-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridine-1,9-diol |
InChI |
InChI=1S/C25H33NO3/c1-16(7-6-10-18-8-4-3-5-9-18)29-20-14-23-25(24(28)15-20)22-13-19(27)11-12-21(22)17(2)26-23/h3-5,8-9,14-17,19,21-22,26-28H,6-7,10-13H2,1-2H3/t16-,17+,19-,21+,22-/m1/s1 |
InChI Key |
YPYQDMBJZJZFQL-LLZYVPLJSA-N |
SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3O)OC(C)CCCC4=CC=CC=C4)O |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3O)O[C@H](C)CCCC4=CC=CC=C4)O |
Canonical SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3O)OC(C)CCCC4=CC=CC=C4)O |
Synonyms |
deacetyllevonantradol deacetylnantradol desacetyllevonantradol desacetylnantradol desacetylnantradol hydrochloride, (6S-(3(S*),6alpha,6aalpha,9aalpha,10abeta))-isomer desacetylnantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |
Origin of Product |
United States |
Preclinical Pharmacological Characterization and Receptor Interactions
Cannabinoid Receptor Binding Affinities and Selectivity
Desacetyllevonantradol is a synthetic cannabinoid derivative that demonstrates significant interaction with the cannabinoid signaling system. ontosight.ai Its pharmacological profile is characterized by a high affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2). ontosight.ai The compound's interaction with these G protein-coupled receptors (GPCRs) has been a subject of preclinical investigation to delineate its binding characteristics and functional activity.
The CB1 receptor is a primary target of this compound, with studies indicating a potent and high-affinity interaction. ontosight.ai These receptors are predominantly expressed in the central nervous system, and their activation modulates various physiological processes. ontosight.aiwikipedia.org
The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies higher binding affinity. In studies using rat brain P2 membranes, specific binding of cannabinoid ligands was defined as the total binding displaced by 100 nM this compound. capes.gov.brnih.govresearchgate.net Through Scatchard analysis of the binding of the potent cannabinoid agonist [³H]CP-55,940, the Kd for this radioligand was determined to be 133 pM. capes.gov.brnih.gov
Kinetic studies of [³H]CP-55,940 binding to rat cortical P2 membranes revealed that the binding was rapid and reversible. capes.gov.brnih.gov The association rate constant (kon) was approximately 2.6 x 10⁻⁴ pM⁻¹ min⁻¹, while the dissociation was characterized by two components, a primary off-rate (koff) of approximately 0.016 min⁻¹ and a faster component (koff') greater than 0.06 min⁻¹. capes.gov.brnih.gov These kinetic constants yielded two estimated Kd values of approximately 55 pM and over 200 pM, respectively. capes.gov.brnih.gov
| Parameter | Value | Source |
|---|---|---|
| Kd (Scatchard Analysis) | 133 pM | capes.gov.brnih.gov |
| kon | ~2.6 x 10-4 pM-1 min-1 | capes.gov.brnih.gov |
| koff | ~0.016 min-1 | capes.gov.brnih.gov |
| Kd (from kinetics) | ~55 pM and >200 pM | capes.gov.brnih.gov |
The maximal binding capacity (Bmax) represents the total density of receptors in a given preparation. In the same studies utilizing rat cortical P2 membranes, the Bmax for [³H]CP-55,940 binding was determined to be 1.85 pmol/mg of protein. capes.gov.brnih.govresearchgate.net This value provides a quantitative measure of the CB1 receptor density in this specific brain tissue preparation.
Agonist displacement studies are crucial for determining the relative potencies of different unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for receptor binding. In experiments using [³H]CP-55,940 as the radioligand in rat brain membranes, this compound demonstrated high potency. capes.gov.brnih.govacs.org The rank order of potency for displacing [³H]CP-55,940 was determined as follows: CP-55,940 ≥ this compound > 11-OH-Δ⁹-THC = Δ⁹-THC > Cannabinol. capes.gov.brnih.govacs.org
Further studies involving agonist competition for the radioantagonist [³H]SR141716A binding to rat brain CB1 receptors revealed that this compound binds to two distinct affinity states. nih.govnih.gov Approximately 30% of the receptors were in a high-affinity state for the agonist, with the remainder in a low-affinity state. nih.gov This complex binding behavior is influenced by the presence of allosteric modulators like Na⁺ ions and guanine (B1146940) nucleotides, highlighting differences in how various agonists interact with the receptor-G protein complex. nih.govnih.gov
| Rank | Compound | Source |
|---|---|---|
| 1 | CP-55,940 | capes.gov.brnih.govacs.org |
| 2 | This compound | capes.gov.brnih.govacs.org |
| 3 | 11-OH-Δ⁹-THC | capes.gov.brnih.govacs.org |
| 4 | Δ⁹-THC | capes.gov.brnih.govacs.org |
| 5 | Cannabinol | capes.gov.brnih.govacs.org |
This compound exhibits high affinity for both CB1 and CB2 receptors. ontosight.ai The CB2 receptor is primarily expressed in immune cells, and its activation is linked to immunomodulatory functions. cambridge.orglongdom.org While this compound binds potently to both receptor subtypes, its functional activity displays remarkable selectivity at the level of G-protein coupling, a phenomenon known as functional selectivity or biased agonism. nottingham.ac.uk
Co-immunoprecipitation studies have shown that while this compound activates Gi1 and Gi2 protein subtypes upon binding to the CB1 receptor, it acts as an inverse agonist with respect to Gi3 coupling. nih.govbioscientifica.comucl.ac.be This is in contrast to an agonist like WIN 55,212-2, which activates all three Gi subtypes (Gi1, Gi2, and Gi3). nih.govbioscientifica.comucl.ac.be This differential G-protein activation suggests that this compound can stabilize distinct receptor conformations, leading to selective engagement of specific downstream signaling pathways. nih.gov This ligand-selective G protein response indicates that the compound's effects are not merely a function of its binding affinity but also of the specific intracellular signaling cascades it initiates. nih.govnih.gov
Determination of Maximal Binding Capacity (Bmax)
Assessment of Receptor Occupancy in Preclinical Models
The assessment of receptor occupancy is crucial for understanding the relationship between drug concentration and target engagement. In preclinical models, the receptor occupancy of this compound has been primarily inferred from in vitro and ex vivo binding assays using rat brain tissues.
In vitro radioligand binding studies have been fundamental in characterizing the interaction of this compound with cannabinoid receptors. Competition binding assays, using radiolabeled cannabinoid ligands such as [3H]CP-55,940, have demonstrated that this compound exhibits high affinity for the cannabinoid receptor, with a potency comparable to or greater than that of Δ9-tetrahydrocannabinol (Δ9-THC). capes.gov.brnih.gov Specific binding in these assays is often defined by the displacement of the radioligand by a high concentration of an unlabeled potent cannabinoid like this compound. capes.gov.brnih.gov
Studies on rat brain membranes have revealed that cannabinoid agonists, including this compound, can bind to the CB1 receptor in two distinct affinity states: a high-affinity state and a low-affinity state. nih.govnih.gov It is estimated that approximately 30% of the receptors are in a high-affinity state for this compound under standard assay conditions. nih.govnih.gov The existence of these multiple affinity states is indicative of the receptor's dynamic interaction with G-proteins, a key step in signal transduction.
Autoradiographic studies have further allowed for the visualization of cannabinoid receptor distribution in the brain and have been used to assess the binding of various cannabinoids. mq.edu.aujneurosci.org While direct in vivo receptor occupancy studies with radiolabeled this compound are not extensively reported, the data from in vitro binding and autoradiography provide critical insights into its target engagement in preclinical models.
Table 1: In Vitro Receptor Binding Properties of this compound
| Parameter | Observation | Reference |
|---|---|---|
| Binding Affinity | High affinity for cannabinoid receptors, comparable to CP-55,940. | capes.gov.br |
| Competition Assays | Effectively displaces radiolabeled cannabinoid ligands from receptors. | capes.gov.brnih.gov |
| Receptor States | Binds to high- and low-affinity states of the CB1 receptor. | nih.govnih.gov |
| High-Affinity Population | Approximately 30% of receptors are in a high-affinity state. | nih.govnih.gov |
G-Protein Coupling and Intracellular Signal Transduction Mechanisms
This compound exerts its cellular effects by activating G-protein-coupled receptors (GPCRs), specifically the cannabinoid receptors. This activation triggers a cascade of intracellular events, beginning with the coupling to inhibitory G-proteins.
Coupling to Gi/o Proteins
A hallmark of this compound's mechanism of action is its ability to induce the coupling of cannabinoid receptors to the Gi/o family of G-proteins. This interaction is the primary step that leads to the modulation of various downstream effector systems.
One of the most well-characterized downstream effects of this compound-induced Gi/o protein activation is the inhibition of adenylate cyclase activity. This enzyme is responsible for the synthesis of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes.
In cultured neuroblastoma cell lines, such as N18TG2 and NG108-15, which endogenously express cannabinoid receptors, this compound has been shown to inhibit adenylate cyclase in a concentration-dependent manner. mq.edu.aupsychology.org.nz This inhibitory effect leads to a decrease in intracellular cAMP levels. psychology.org.nz Studies have demonstrated that the interaction between this compound and opioid agonists like etorphine at maximal concentrations is not additive, suggesting they act through the same effector mechanism, namely the inhibition of adenylate cyclase. psychology.org.nz However, the cannabimimetic response is not blocked by opioid antagonists, indicating that this compound acts through a distinct receptor. psychology.org.nz It has also been noted that the inhibitory effect on cAMP accumulation in NG108-15 cells is less pronounced than in N18TG2 cells. psychology.org.nz
Table 2: Effect of this compound on Adenylate Cyclase Activity in Neuroblastoma Cells
| Cell Line | Effect | Observation | Reference |
|---|---|---|---|
| N18TG2 | Inhibition | Concentration-dependent inhibition of adenylate cyclase. | mq.edu.aupsychology.org.nz |
| NG108-15 | Inhibition | Less potent inhibition of cAMP accumulation compared to N18TG2. | psychology.org.nz |
The interaction between the cannabinoid receptor and Gi/o proteins is allosterically regulated by guanine nucleotides. The non-hydrolyzable GTP analog, GTPγS, plays a significant role in modulating the binding of agonists like this compound and in the activation of G-proteins. The binding of an agonist promotes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation.
In radioligand binding assays, the presence of GTPγS reduces the affinity of this compound for the high-affinity state of the CB1 receptor. nih.govnih.gov This is consistent with the ternary complex model of GPCR activation, where the agonist-receptor-G-protein complex is destabilized upon GTP binding, leading to the dissociation of the G-protein and a return of the receptor to a lower affinity state. However, the effect of GTPγS on this compound binding can be influenced by other factors, such as the presence of sodium ions. nih.gov
Pertussis toxin is a valuable pharmacological tool used to investigate the involvement of Gi/o proteins in signal transduction pathways. The toxin catalyzes the ADP-ribosylation of the α-subunit of Gi/o proteins, preventing them from interacting with their cognate receptors.
The inhibitory effect of this compound on adenylate cyclase has been shown to be sensitive to pertussis toxin. arizona.edu Pre-treatment of cells with pertussis toxin attenuates the ability of this compound to inhibit cAMP accumulation, providing strong evidence that its effects are mediated through the activation of Gi/o proteins. arizona.edu This sensitivity has been observed in various experimental systems, confirming the crucial role of this G-protein family in cannabinoid receptor signaling.
Role of Guanine Nucleotides (e.g., GTPγS) in Modulation
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p42/p44 ERK1/2)
This compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is a downstream consequence of CB1 receptor engagement. nih.govnih.gov Studies in N18TG2 neuroblastoma cells have demonstrated that this compound-mediated ERK phosphorylation is a key step in its signaling cascade. nih.gov The activation of ERK1/2 is not a direct process but involves the transactivation of other receptor systems, highlighting a complex interplay between different signaling pathways initiated by this compound. nih.govnih.gov
The mechanism of ERK1/2 activation by this compound involves several intermediary steps. Upon binding to the CB1 receptor, this compound can trigger pathways that are sensitive to inhibitors of matrix metalloproteinases and protein kinase C, suggesting their involvement in the signal transduction leading to ERK activation. nih.gov This indicates that the process is not solely dependent on the canonical G-protein signaling but also involves crosstalk with other cellular signaling components.
Modulation of Intracellular Calcium Dynamics
This compound influences intracellular calcium (Ca²⁺) levels, a critical second messenger in numerous cellular processes. This modulation is intricately linked to its activation of the MAPK/ERK pathway.
Research has shown that this compound potentiates the influx of Ca²⁺ into neuronal cells. nih.govnih.gov This effect is not a direct action on calcium channels but is mediated through the transactivation of the vascular endothelial growth factor (VEGF) receptor. nih.gov The CB1 receptor, when stimulated by this compound, initiates a signaling cascade that leads to the activation of the VEGF receptor, which in turn facilitates the entry of Ca²⁺ into the cell. nih.govnih.gov This transactivation mechanism underscores the complexity of signaling networks initiated by this compound. The potentiation of Ca²⁺ influx is a downstream effect of ERK1/2 activation, linking the MAPK pathway directly to the regulation of intracellular calcium dynamics. nih.gov
The signaling pathway leading to ERK activation and subsequent Ca²⁺ influx involves the enzymes Phosphatidylinositol 3-Kinase (PI-3K) and Raf kinase. Following the release of Gβγ subunits from the activated G-protein, PI-3K is activated. nih.gov This activation is a crucial step that promotes the Raf-mediated phosphorylation and activation of ERK1/2. nih.govnih.gov The involvement of PI-3K is supported by evidence showing that inhibitors of this enzyme can block CB1 receptor-mediated MAPK activation. nih.gov Raf, a key component of the MAPK cascade, is subsequently activated, leading to the phosphorylation of MEK1/2, which in turn phosphorylates and activates ERK1/2. nih.gov This cascade demonstrates a clear, sequential activation of kinases initiated by this compound's interaction with the CB1 receptor.
Potentiation of Ca2+ Influx via Receptor Transactivation
Differential Receptor-G-Protein Coupling Profiles
This compound exhibits a distinct profile in how it interacts with and activates different G-proteins coupled to the CB1 receptor. This differential coupling contributes to its specific pharmacological effects.
The binding affinity of this compound to the CB1 receptor is modulated by the presence of ions, particularly sodium (Na⁺). Studies have revealed that this compound binds to the CB1 receptor in two discrete affinity states, a high-affinity state and a low-affinity state. nih.govnih.gov The presence of Na⁺ significantly reduces the affinity of this compound for the membrane-bound receptor, with a more pronounced effect on the low-affinity state. nih.govnih.gov This is in contrast to other cannabinoid agonists, like WIN55212-2, where Na⁺ has a minimal effect on binding affinity. nih.gov This differential modulation by Na⁺ suggests that this compound induces a specific conformational state in the CB1 receptor that is more sensitive to ionic conditions. nih.gov
| Ligand | Condition | Effect on Affinity | Reference |
| This compound | 100 mM NaCl | 10-fold reduction in affinity | nih.gov |
| WIN55212-2 | 100 mM NaCl | Minimal reduction in affinity | nih.gov |
This table summarizes the differential effect of Na⁺ on the binding affinity of this compound and WIN55212-2 to the CB1 receptor.
This compound demonstrates ligand-selective responses in its interaction with different subtypes of Gi proteins. It has been shown to act as an agonist for Gi1 and Gi2 proteins, while behaving as an inverse agonist for the Gi3 subtype. nih.govnih.gov This selective activation implies that this compound stabilizes a specific conformation of the CB1 receptor that preferentially couples to Gi1 and Gi2, but not Gi3. nih.govnih.gov This is a clear example of functional selectivity or biased agonism, where a ligand can elicit different responses through the same receptor by promoting distinct receptor conformations. tandfonline.com
In detergent-solubilized preparations, where the receptor-G protein coupling is altered, the differential effects of guanine nucleotides on the binding of this compound compared to other agonists further support the concept of ligand-induced specific receptor conformations. nih.gov These findings highlight that the pharmacological effects of this compound are not simply a matter of receptor activation, but are finely tuned by the specific G-protein subtypes it engages.
| Ligand | G-protein Subtype | Activity | Reference |
| This compound | Gi1 | Agonist | nih.govnih.gov |
| This compound | Gi2 | Agonist | nih.govnih.gov |
| This compound | Gi3 | Inverse Agonist | nih.govnih.gov |
| WIN 55,212-2 | Gi1, Gi2, Gi3 | Agonist | nih.gov |
| (R)-methanandamide | Gi1, Gi2 | Inverse Agonist | nih.gov |
| (R)-methanandamide | Gi3 | Agonist | nih.gov |
This table illustrates the ligand-selective G-protein responses for different cannabinoid receptor agonists.
Influence of Ions (e.g., Na+) on Agonist Affinity States
Interplay with Other Signaling Pathways
The signaling cascades initiated by this compound are not isolated events but rather part of a complex network of intracellular communication. The following subsections explore the cross-talk and coordination with other key receptor systems.
Cross-talk with Receptor Tyrosine Kinases (RTKs) (e.g., VEGF receptor)
Evidence suggests a functional interaction between cannabinoid receptors, which are the primary targets of this compound, and receptor tyrosine kinases (RTKs), such as the vascular endothelial growth factor (VEGF) receptor. researchgate.net RTKs are crucial for a multitude of cellular processes, including cell growth, differentiation, and angiogenesis. nih.govnih.govcellsignal.com The activation of VEGFRs by their ligands, VEGFs, triggers a signaling cascade essential for the formation of new blood vessels. nih.govsmw.ch
The cross-talk between the CB1 receptor, activated by compounds like this compound, and RTKs can occur through transactivation mechanisms. nih.gov For instance, CB1 receptor activation can lead to the phosphorylation of other RTKs, thereby influencing their signaling output. nih.gov This interaction highlights a broader role for cannabinoid signaling in modulating fundamental cellular processes that are also under the control of growth factor receptors.
Coordination with Dopamine (B1211576) Receptors (D1, D2) in Striatal Preparations
The striatum is a key brain region for motor control and reward, where dopamine receptors D1 and D2 play critical and often opposing roles. nih.govplos.org D1 receptors are typically coupled to stimulatory G-proteins, while D2 receptors are linked to inhibitory G-proteins. nih.govplos.org A significant body of research points to a close functional relationship and potential physical interaction between cannabinoid CB1 receptors and dopamine D2 receptors in the striatum. frontiersin.orgresearchgate.net
Studies have shown that CB1 and D2 receptors can form heterodimers, leading to unique signaling properties distinct from the individual receptors. frontiersin.orgresearchgate.net This interaction can be antagonistic, where the activation of one receptor modulates the function of the other. researchgate.net For example, the combined stimulation of CB1 and D2 receptors can lead to a synergistic response in gene expression in certain neuronal populations within the dopamine-depleted striatum. nih.gov This coordination between the cannabinoid and dopaminergic systems in the striatum is crucial for fine-tuning neuronal activity and behavior. nih.govfrontiersin.org
Absence of Direct Interaction with Opioid, Adrenergic, or Serotonergic Receptors
While functional overlaps exist between the cannabinoid system and other neurotransmitter systems, preclinical studies suggest a lack of direct high-affinity binding of cannabinoid ligands like this compound to opioid, adrenergic, or serotonergic receptors. nih.govijbcp.comnih.govdoi.orgfrontiersin.orgresearchgate.net Although some serotonergic and adrenergic agents have been shown to interact with opioid binding sites at micromolar concentrations, this is not indicative of a direct interaction for cannabinoid compounds. nih.gov The primary mechanism of action for this compound remains its potent agonist activity at cannabinoid receptors. researchgate.netnih.gov Any observed functional similarities or in-vivo interactions with these other systems are likely mediated indirectly through the complex downstream effects of cannabinoid receptor activation on neuronal circuits and neurotransmitter release, rather than a direct molecular interaction with opioid, adrenergic, or serotonergic receptors. ijbcp.comdoi.org
Functional Receptor Modulation in Cellular and Tissue Models
To understand the physiological consequences of this compound's receptor interactions, researchers have utilized various in vitro models. These studies provide insights into how the compound modulates neuronal activity and development.
Effects on Neuronal Cell Activity (e.g., in vitro brainstem slices)
In vitro electrophysiology studies using brainstem slices have been instrumental in characterizing the effects of cannabinoid agonists on neuronal firing. brainmaps.orgnih.gov For instance, in studies on medial vestibular nucleus neurons in guinea pig brainstem slices, the application of CP 55,940 (of which this compound is the active enantiomer) resulted in a decrease in the firing rate of a subset of neurons at micromolar concentrations. brainmaps.orgresearchgate.net Specifically, at a concentration of 1 microM, a 72.3% decrease in firing rate was observed in responsive neurons, and at 10 microM, the decrease was 92.7%. brainmaps.orgresearchgate.net These findings demonstrate the capacity of this compound to modulate the spontaneous activity of central vestibular neurons, an effect mediated through CB1 receptors. researchgate.net
| Experimental Model | Compound Concentration | Observed Effect on Neuronal Firing Rate | Reference |
| Guinea Pig Brainstem Slices (Medial Vestibular Nucleus Neurons) | 1 µM | 72.3% decrease in a subset of neurons | brainmaps.orgresearchgate.net |
| Guinea Pig Brainstem Slices (Medial Vestibular Nucleus Neurons) | 10 µM | 92.7% decrease in a subset of neurons | brainmaps.orgresearchgate.net |
Modulation of Neuronal Differentiation and Neurite Extension
The endocannabinoid system plays a role in neurodevelopmental processes, including neuronal differentiation and the growth of neurites. researchgate.netmdpi.commdpi.com Studies on neuronal cell lines have shown that activation of CB1 receptors by agonists can influence these processes. For example, in neuroblastoma cells, the CB1 receptor agonist HU210 has been shown to induce neurite retraction. nih.gov Furthermore, in neural progenitor cells and PC12 cells transfected with the CB1 receptor, cannabinoid agonists like anandamide (B1667382) and HU210 were found to inhibit neuronal differentiation and neurite extension stimulated by nerve growth factor (NGF). nih.gov This inhibitory effect was antagonized by a CB1 antagonist, confirming the receptor's involvement. nih.gov These findings suggest that compounds like this compound, through their action on CB1 receptors, can modulate the structural development of neurons.
| Cell Model | Cannabinoid Agonist | Effect | Reference |
| Neuroblastoma cells | HU210 | Induced neurite retraction | nih.gov |
| Neural progenitor cells / PC12 cells (with CB1 receptor) | Anandamide, HU210 | Inhibited NGF-induced neuronal differentiation and neurite extension | nih.gov |
Stereoselectivity and Enantiomeric Differences in Receptor Activation
The interaction between cannabinoid ligands and their receptors is characterized by a high degree of stereoselectivity, a fundamental principle in pharmacology where the three-dimensional structure of a molecule dictates its biological activity. nih.govnumberanalytics.com Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit significantly different potencies and efficacies at chiral biological targets like GPCRs. nih.govbiorxiv.org
The activity of cannabinoid compounds is highly dependent on their stereochemistry. nih.govcapes.gov.br this compound is the (-)-enantiomer of its chemical class, and its potent effects are a direct consequence of this specific spatial arrangement. Studies comparing enantiomeric pairs of other potent synthetic cannabinoids have demonstrated profound differences in their ability to bind to and activate cannabinoid receptors.
A clear example of this stereospecificity is seen with the enantiomers of 11-OH-Δ⁸-THC-DMH. The (-)-enantiomer is a highly potent and efficacious inhibitor of adenylyl cyclase in membrane preparations, with a potency comparable to that of this compound. nih.gov It also binds to the cannabinoid receptor with high affinity (Ki = 234 pM). nih.gov In stark contrast, its (+)-enantiomer is over 1000 times less potent in both its binding affinity and its ability to inhibit adenylyl cyclase. nih.gov This dramatic difference underscores the strict structural requirements of the cannabinoid receptor's binding pocket.
Similarly, for various synthetic cannabinoid receptor agonists (SCRAs), the (S)-enantiomers are consistently found to be significantly more potent than their corresponding (R)-enantiomers at both CB1 and CB2 receptors. frontiersin.org The magnitude of this difference can vary, ranging from several-fold to over 100-fold, depending on the specific compound and the receptor subtype. frontiersin.org This enantioselectivity is a critical factor in the pharmacological profiles of these compounds. The high potency of this compound is therefore intrinsically linked to its specific levorotatory configuration, which allows for an optimal three-point interaction with the chiral binding site of the cannabinoid receptor. nih.govfrontiersin.org
Table 2: Enantiomeric Differences in Cannabinoid Receptor Activity
| Compound Pair | Assay | (-)-Enantiomer / (S)-Enantiomer Activity | (+)-Enantiomer / (R)-Enantiomer Activity | Potency Ratio ((-)/(+) or (S)/(R)) | References |
|---|---|---|---|---|---|
| 11-OH-Δ⁸-THC-DMH | Adenylyl Cyclase Inhibition (membranes) | Potent inhibitor (Kinh = 7.2 nM) | >1000x less potent | >1000 | nih.gov |
| 11-OH-Δ⁸-THC-DMH | [³H]CP-55,940 Binding (rat brain) | High affinity (Ki = 234 pM) | >1000x less potent | >1000 | nih.gov |
| AB-FUBINACA | CB₁ Receptor Activation (GPCR assay) | High potency | >100x less potent | >100 | frontiersin.org |
| AMB-FUBINACA | CB₁ Receptor Activation (GPCR assay) | High potency | 6.1x less potent | 6.1 | frontiersin.org |
Structure Activity Relationships Sar and Ligand Design
Key Structural Features for Cannabinoid Receptor Binding and Agonism
The interaction between a cannabinoid ligand and its receptor is a highly specific event, dictated by a precise arrangement of structural components. For Desacetyllevonantradol and related nonclassical cannabinoids, three key features are paramount: the hydrophobic side chain, the hydroxyl groups, and the conformation of the carbocyclic ring.
Role of Hydrophobic Side Chains
The long, lipophilic side chain is a hallmark of many potent cannabinoid agonists and plays a critical role in receptor binding and activation. This chain is believed to insert into a deep hydrophobic pocket within the receptor. mdpi.com
Length and Branching: Studies on analogs of related bicyclic cannabinoids demonstrate that the length of the C3 alkyl side chain is a major determinant of affinity for the cannabinoid receptor. nih.gov Maximal affinity is often observed with side chains containing seven or eight carbon atoms. nih.gov The presence of branched dimethyl moieties, such as the 1',1'-dimethylheptyl group found in many potent synthetic cannabinoids, is a chemical signature that can induce receptor activation through hydrophobic interactions. researchgate.net
Hydrophobic Interactions as an Activation Trigger: The interaction of this hydrophobic tail with transmembrane helices (TM) of the receptor, particularly TM3, TM4, and TM5, is thought to be a crucial trigger for the conformational changes that lead to receptor activation. nih.govmdpi.com This "hydrophobic lock" mechanism emphasizes the importance of these non-polar interactions in initiating the signaling cascade. mdpi.com
Significance of Hydroxyl Groups
The presence and positioning of hydroxyl (-OH) groups on the cannabinoid scaffold are critical for forming key hydrogen bonds with amino acid residues in the receptor's binding pocket, thereby anchoring the ligand and contributing to its affinity and efficacy.
Phenolic Hydroxyl Group: The phenolic hydroxyl group on the aromatic ring is a crucial pharmacophoric element. studfile.net It often forms hydrogen bonds with key residues in the CB1 receptor, such as Lys192 in transmembrane helix 3. nih.gov The removal or modification of this group can drastically reduce CB1 activity. chemrxiv.orgresearchgate.net
Aliphatic Hydroxyl Group: The aliphatic hydroxyl group, typically on the carbocyclic ring, also plays a significant role. nih.gov In nonclassical cannabinoids, this group can form hydrogen bonds with residues like Gln261, further stabilizing the ligand-receptor complex. nih.gov The importance of both the phenolic and cyclohexyl hydroxyl groups for binding affinity has been clearly demonstrated. nih.gov
Importance of Carbocyclic Ring Conformation
The three-dimensional shape of the carbocyclic ring system is a key determinant of how the ligand fits into the receptor's binding site.
Optimal Conformation: The conformation of this ring system is critical for orienting the other pharmacophoric elements, such as the hydroxyl groups and the hydrophobic side chain, in the correct spatial arrangement for optimal interaction with the receptor. govinfo.gov An improper conformation can lead to steric hindrance and reduced activity. future4200.com
Maintaining Activity: It is hypothesized that a specific orientation of the carbocyclic ring is necessary for cannabinoid activity, allowing for nondirectional hydrophobic interactions. govinfo.gov Studies on various analogs have shown that maintaining the appropriate ring conformation is essential for potent agonism. future4200.com
Impact of Chemical Modifications on Pharmacological Activity
Systematic chemical modifications of the this compound scaffold and related compounds have provided a wealth of information on the SAR of cannabinoid agonists.
Side Chain Modifications: Altering the length and branching of the hydrophobic side chain has a profound impact on activity. As mentioned, optimal length is crucial, and extensions beyond a certain point can decrease affinity. nih.gov
Hydroxyl Group Modifications: The elimination or masking of the phenolic hydroxyl group generally leads to a significant loss of CB1 receptor affinity. researchgate.net However, in some cases, this modification can increase selectivity for the CB2 receptor. acs.org Esterification of the phenolic hydroxyl can create prodrugs, which may be inactive until the ester group is cleaved in vivo to reveal the active hydroxyl group. researchgate.net
Ring Modifications: Opening the pyran ring in classical cannabinoids generally decreases activity, highlighting the importance of the tricyclic scaffold. studfile.net For nonclassical cannabinoids like this compound, the specific stereochemistry and conformation of the carbocyclic ring are critical. studfile.net
| Compound/Analog Series | Modification | Effect on CB1/CB2 Affinity and Activity |
| CP-47,497 Analogs | C-3 alkyl side chain length varied (n=7, 8) | Maximal affinity and analgesic potency at 7 or 8 carbons. nih.gov |
| CP-47,497 Analogs | Cyclohexyl ring size varied | Optimal binding and analgesia with 6- or 7-membered rings. nih.gov |
| CP-47,497 Analogs | Hydroxyalkyl side chains | Optimal binding and activity at 3 or 4 carbons in length. nih.gov |
| THC Analogs | Removal of phenolic hydroxyl | Drastically reduces CB1 activity. chemrxiv.org |
| CBN Analogs | Removal of phenolic hydroxyl | Decreases affinity for both CB1 and CB2 receptors. acs.org |
| 1-Deoxy Analogs of CP-47,497 | Removal of C-1 oxygen | Results in low affinity for both CB1 and CB2 receptors. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
To better understand and predict the activity of cannabinoid ligands, researchers employ computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net
Comparative Molecular Field Analysis (CoMFA) in Ligand Affinity Prediction
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that has been successfully applied to cannabinoid ligands. mdpi.com
Methodology: CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities (e.g., binding affinity). nih.gov This allows for the generation of a 3D map that visualizes the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. acs.org
Application to Cannabinoids: CoMFA studies on classical and nonclassical cannabinoids have provided valuable insights. nih.gov For instance, these models have confirmed the importance of the steric bulk of the side chain and the electrostatic properties around the hydroxyl groups. researchgate.net CoMFA has been used to rationalize the binding affinity of a diverse set of cannabinoid analogs and to predict the potency of new compounds with a good degree of accuracy. nih.govfuture4200.com These models have correctly predicted the higher affinity of the active enantiomers in pairs of cannabinoid analogs. nih.gov
Metabolism and Pharmacokinetics in Preclinical Models
Biotransformation Pathways of Levonantradol (B1675165) to Desacetyllevonantradol
The primary biotransformation pathway of levonantradol is its rapid and extensive deacetylation to form this compound. nih.govscispace.com This conversion is a critical step, as the deacetylated form is the active moiety responsible for the pharmacological effects. govinfo.gov This metabolic process occurs quickly within the body, to the extent that levonantradol itself is often not detected in plasma samples, only its active metabolite, this compound. nih.govscispace.com
In Vivo Disposition in Laboratory Animals
The disposition of this compound has been characterized in various laboratory animal species, including rats, dogs, and monkeys. nih.gov
In animal models, the time to reach peak plasma concentration (Tmax) of this compound is generally observed to be between 1 to 2 hours following administration. nih.govscispace.com
The elimination half-life (t½) of this compound in laboratory animals is consistently reported to be in the range of 1 to 2 hours. nih.govscispace.com This relatively short half-life indicates a rapid clearance of the compound from the systemic circulation.
Levonantradol undergoes significant first-pass metabolism, which impacts the bioavailability of its active metabolite, this compound. nih.govwikipedia.org Studies in animals have shown that a substantially higher oral dose is required to achieve the same plasma concentrations of this compound as those obtained with an intramuscular dose, suggesting extensive metabolism in the liver and/or gut wall before reaching systemic circulation. nih.govscispace.com This phenomenon is a key consideration in determining the route of administration for achieving therapeutic levels of the active compound.
Table 1: Pharmacokinetic Parameters of this compound in Laboratory Animals
| Parameter | Value | Species |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Animals nih.govscispace.com |
| Elimination Half-Life (t½) | 1 - 2 hours | Animals nih.govscispace.com |
Elimination Half-Life
In Vitro Metabolic Stability and Enzyme Identification
In vitro models are crucial for predicting the metabolic fate of compounds in the early stages of drug discovery. researchgate.netnih.gov These systems help in understanding a compound's susceptibility to biotransformation and in identifying the enzymes involved. researchgate.net
Liver microsomes and hepatocytes are the two most common in vitro systems used for metabolic stability screening. dls.comresearchgate.net
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs). dls.combioivt.com They are widely used for high-throughput screening to assess metabolic stability and identify potential drug-drug interactions. nih.gov However, they lack the full complement of Phase II enzymes and cellular transporters present in intact hepatocytes. dls.com
Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full range of drug-metabolizing enzymes and cofactors at physiological levels. researchgate.netbioivt.com They provide a more physiologically relevant model for predicting in vivo metabolic clearance. researchgate.net Comparing the metabolic stability of a compound in both microsomes and hepatocytes can provide valuable mechanistic insights. For instance, a significantly higher clearance in hepatocytes compared to microsomes may suggest the involvement of non-CYP mediated pathways or the influence of cellular uptake and efflux transporters. nih.gov
Table 2: Comparison of In Vitro Metabolic Screening Systems
| System | Advantages | Limitations |
| Liver Microsomes | High-throughput, cost-effective, high concentration of Phase I enzymes. dls.comnih.gov | Lacks a full complement of Phase II enzymes and transporters. dls.com |
| Hepatocytes | "Gold standard," contains a full range of metabolic enzymes and cofactors, more physiologically relevant. researchgate.netbioivt.com | More expensive, labor-intensive, lower throughput. nih.gov |
Identification of Metabolic Soft Spots
Metabolic soft spots are chemically labile sites on a molecule that are most susceptible to biotransformation by metabolic enzymes. nih.govsygnaturediscovery.com Identifying these spots is a critical step in drug discovery, as it provides insight into a compound's metabolic stability and helps guide the rational design of more robust and effective drug candidates. nih.govwuxiapptec.com The process often involves a combination of in silico predictive modeling and experimental validation using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov
Common experimental approaches for identifying metabolic liabilities include in vitro screening assays using liver microsomes or hepatocytes from various species. sygnaturediscovery.comwuxiapptec.com These systems contain the primary enzymes, such as cytochrome P450s, responsible for drug metabolism and can effectively model the biotransformations a compound would undergo in vivo. uni-saarland.de By analyzing the metabolites formed in these assays, researchers can pinpoint the specific molecular positions where metabolism occurs. sygnaturediscovery.com
Comparative Preclinical Pharmacology of Desacetyllevonantradol
Comparison with Endogenous Cannabinoids (Endocannabinoids)
Endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are endogenous ligands for cannabinoid receptors. nih.govresearchgate.net Desacetyllevonantradol, like these endocannabinoids, activates cannabinoid receptors, leading to downstream signaling events.
In studies of signal transduction, this compound has been shown to be a full agonist in inhibiting adenylyl cyclase activity in N18TG2 neuroblastoma cell membranes, a characteristic shared with AEA and 2-AG. nih.gov However, the efficacy and potency can vary between these compounds. For instance, in some assay systems, N-(2-Hydroxyethyl)arachidonylamide (anandamide) inhibited adenylate cyclase with similar efficacy to this compound, but with lesser potency. nih.gov In contrast, 2-AG is a potent full efficacy agonist that mediates CB1 receptor-dependent G-protein activation. nih.gov
Furthermore, research into G-protein coupling has revealed subtleties in their mechanisms of action. Studies have indicated that this compound can exhibit biased agonism. For example, it behaves as an agonist for Gαi1 and Gαi2 subtypes but as an inverse agonist for Gαi3. nih.govmdpi.com This contrasts with endocannabinoids like (R)-methanandamide, which acts as an inverse agonist for Gαi1 and Gαi2 and an agonist for Gαi3. nih.gov This differential activation of G-protein subtypes suggests that while both this compound and endocannabinoids act on cannabinoid receptors, they can induce distinct downstream signaling cascades.
Table 1: Comparison of this compound and Endocannabinoids
| Feature | This compound | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) |
|---|---|---|---|
| Receptor Binding | High affinity for CB1 and CB2 receptors ontosight.ai | Partial agonist at CB1 and CB2 receptors researchgate.net | Full agonist at both CB1 and CB2 receptors researchgate.net |
| Adenylyl Cyclase Inhibition | Full agonist nih.gov | Partial to full agonist, potency can be less than this compound nih.govnih.gov | Full agonist nih.gov |
| G-Protein Coupling | Biased agonist (agonist for Gαi1/Gαi2, inverse agonist for Gαi3) nih.govmdpi.com | Can exhibit biased agonism, inverse agonist for Gαi1/Gαi2 and agonist for Gαi3 for (R)-methanandamide nih.gov | Equipotent for both CB1 and CB2 semanticscholar.org |
Comparison with Phytocannabinoids (e.g., Δ9-THC)
Δ9-tetrahydrocannabinol (THC) is the primary psychoactive constituent of cannabis. nih.gov Both this compound and THC exert their effects through the cannabinoid receptors. However, preclinical studies reveal significant differences in their potency and efficacy.
In radioligand binding assays, this compound demonstrates a higher potency in displacing [3H]CP-55,940 from cannabinoid receptors compared to Δ9-THC. The order of potency was determined to be CP-55,940 ≥ this compound > 11-OH-Δ9-THC = Δ9-THC > cannabinol. nih.gov This indicates a stronger interaction of this compound with the receptor binding site.
Functionally, both compounds inhibit adenylyl cyclase activity. nih.gov However, the desensitization of this response occurs more rapidly and completely with this compound than with THC. mq.edu.au This suggests differences in the regulation of receptor signaling following prolonged activation. While THC is considered a partial agonist at both CB1 and CB2 receptors, this compound often behaves as a full agonist in many in vitro assays, such as the inhibition of adenylyl cyclase. nih.govmdpi.com
Table 2: Comparison of this compound and Δ9-THC
| Feature | This compound | Δ9-THC |
|---|---|---|
| Receptor Binding Potency | Higher than Δ9-THC nih.gov | Lower than this compound nih.gov |
| Adenylyl Cyclase Inhibition | Full agonist nih.gov | Partial agonist mq.edu.au |
| Desensitization of Adenylyl Cyclase Inhibition | Rapid and more complete mq.edu.au | Slower and less complete mq.edu.au |
| Psychoactive Effects | Research suggests significant analgesic and anti-inflammatory effects without substantial psychoactive side effects. ontosight.ai | Primary psychoactive component of cannabis nih.gov |
Comparison with Other Synthetic Cannabinoid Analogues (e.g., CP-55940, WIN55212-2)
This compound is often compared with other potent synthetic cannabinoids like CP-55,940 and WIN55212-2, which are widely used as research tools.
In terms of receptor binding, this compound and CP-55,940 show comparable high potency in displacing radiolabeled ligands from cannabinoid receptors, both being more potent than THC. nih.govcapes.gov.br Both are considered full agonists at CB1 and CB2 receptors. nih.govwikipedia.org
WIN55212-2, an aminoalkylindole, is another potent, full agonist at both CB1 and CB2 receptors. wikipedia.org Like this compound, it is a full agonist for the inhibition of adenylyl cyclase. nih.gov However, studies on G-protein coupling reveal distinct profiles. While WIN55212-2 acts as an agonist for all three Gi subtypes (Gi1, Gi2, and Gi3), this compound shows biased agonism, acting as an agonist for Gi1 and Gi2 but an inverse agonist for Gi3. nih.govmdpi.com This differential activation of G-protein subtypes by various synthetic cannabinoids, despite their similar high affinity for the receptor, highlights the complexity of cannabinoid receptor signaling and the concept of functional selectivity.
Table 3: Comparison of this compound with Other Synthetic Cannabinoids
| Feature | This compound | CP-55,940 | WIN55212-2 |
|---|---|---|---|
| Receptor Binding Potency | High, comparable to CP-55,940 nih.gov | High, comparable to this compound nih.gov | High affinity for CB1 wikipedia.org |
| Adenylyl Cyclase Inhibition | Full agonist nih.gov | Full agonist nih.gov | Full agonist nih.gov |
| G-Protein Coupling | Biased agonist (agonist for Gαi1/Gαi2, inverse agonist for Gαi3) nih.govmdpi.com | Full agonist wikipedia.org | Full agonist for all three Gi subtypes nih.govmdpi.com |
Distinctions from Non-Cannabinoid Receptor Systems (e.g., Opioid, Dopaminergic, Adrenergic)
A key aspect of the preclinical characterization of this compound is to ensure its effects are mediated by cannabinoid receptors and not through off-target interactions with other neurotransmitter systems.
Opioid System: Studies have shown that the effects of cannabimimetic drugs like this compound are not blocked by opioid antagonists such as naloxone (B1662785) and naltrexone. nih.gov Although both this compound and opioid agents can inhibit adenylate cyclase in neuroblastoma cells, the lack of cross-antagonism indicates they operate via distinct receptor systems. nih.gov However, at maximal concentrations, the interaction between this compound and the opioid etorphine was not synergistic or additive, suggesting they might converge on the same effector mechanism, like the inhibition of adenylate cyclase. nih.gov
Dopaminergic System: Research on rat and monkey striatal membranes has explored the interaction between CB1 and dopamine (B1211576) receptors. This compound was found to inhibit forskolin-stimulated adenylyl cyclase, an effect that was blocked by a CB1 antagonist. capes.gov.br When combined with a D2 dopamine receptor agonist (quinelorane), there was no greater inhibition than that produced by either drug alone, suggesting a convergence of their signal transduction pathways. capes.gov.br Furthermore, this compound could inhibit the adenylyl cyclase activity stimulated by a D1 agonist. capes.gov.br This indicates a functional interaction and co-localization of CB1 and dopamine receptors on the same population of striatal neurons. capes.gov.br
Adrenergic System: Pharmacological evidence has demonstrated that the cannabinoid-mediated inhibition of adenylate cyclase activity is not blocked by specific antagonists for adrenergic receptors. nih.gov This helps to differentiate the primary mechanism of action of this compound from that of adrenergic agents. Studies have also shown that the alpha1-antagonist phenoxybenzamine (B1677643) failed to block cannabinoid-induced antinociception, further supporting a distinct mechanism from the adrenergic system. semanticscholar.org
Advanced Mechanistic Investigations
Allosteric Regulation of Cannabinoid Receptors by Desacetyllevonantradol
The interaction of this compound with the cannabinoid receptor 1 (CB1) is not solely governed by its direct binding to the primary (orthosteric) site. Its affinity and functional activity are subject to allosteric regulation, primarily by G-proteins and specific ions. This regulation is a hallmark of G-protein coupled receptors (GPCRs), where the receptor can exist in multiple conformational states with varying affinities for agonists.
Research using radioligand binding assays has demonstrated that the binding of cannabinoid agonists, including this compound, is sensitive to the presence of guanine (B1146940) nucleotides, such as the non-hydrolyzable GTP analog, guanylylimidodiphosphate (Gpp(NH)p). acs.orgmdpi.com The addition of Gpp(NH)p decreases the binding affinity of agonists, which is consistent with the ternary complex model of GPCR activation. acs.orgmdpi.com In this model, the agonist (e.g., this compound) promotes the formation of a high-affinity ternary complex with the receptor and its associated G-protein. The binding of a guanine nucleotide to the G-protein causes it to dissociate from the receptor, which then reverts to a low-affinity state for the agonist. researchgate.net This mechanism is a form of cytosolic allosterism, where the G-protein acts as an allosteric modulator of the receptor's affinity for the orthosteric ligand. researchgate.net
Studies have shown that this compound binds to two distinct affinity states of the CB1 receptor in rat brain membranes. nih.gov These states, a high-affinity state and a low-affinity state, are differentially modulated by allosteric regulators like sodium ions (Na+) and GTP analogs. nih.govresearchgate.net For instance, the addition of NaCl reduces the affinity of both binding states for this compound, while the GTP analog GTPγS primarily reduces the affinity of the high-affinity state, indicative of a shift towards the uncoupled receptor state. nih.gov This sensitivity to allosteric modulators distinguishes agonists like this compound from antagonists, whose binding affinity is generally unaffected by these regulators. researchgate.net
| Allosteric Modulator | Effect on this compound Binding to CB1 Receptor | Reference |
| Guanine Nucleotides (e.g., Gpp(NH)p, GTPγS) | Decrease in binding affinity; shift from high-affinity to low-affinity state. | acs.orgnih.govresearchgate.net |
| Sodium Ions (Na+) | Decrease in binding affinity for both high- and low-affinity states. | nih.govresearchgate.net |
| Magnesium Ions (Mg2+) | Binding is sensitive to MgCl2, which can facilitate the high-affinity state. | acs.orgresearchgate.net |
Role of G-Protein Subtype Specificity in this compound's Actions
This compound exhibits a remarkable degree of functional selectivity, also known as biased agonism, which is characterized by its differential activation of various G-protein subtypes coupled to the CB1 receptor. While the CB1 receptor primarily couples to the pertussis toxin-sensitive Gi/o family of G-proteins, ligands can stabilize distinct receptor conformations that lead to preferential interaction with specific Gi/o subtypes. researchgate.netfrontiersin.org
Co-immunoprecipitation studies and functional assays have revealed that this compound does not activate all Gi protein subtypes uniformly. frontiersin.org In cellular models such as N18TG2 neuroblastoma cells, this compound functions as an agonist for the Gi1 and Gi2 subtypes, while simultaneously acting as an inverse agonist for the Gi3 subtype. researchgate.netnih.govbioscientifica.com This means that while it promotes the activation of Gi1 and Gi2, it inhibits the basal activity of Gi3.
This subtype specificity is a critical mechanistic feature that distinguishes this compound from other cannabinoid agonists. For example, the aminoalkylindole WIN55212-2 acts as a conventional agonist for all three Gi subtypes (Gi1, Gi2, and Gi3). nih.govbioscientifica.com In contrast, another ligand, (R)-methanandamide, shows an opposing profile to this compound, acting as an inverse agonist for Gi1 and Gi2 and an agonist for Gi3. researchgate.netresearchgate.net This ligand-selective G-protein activation implies that different agonists can induce unique receptor conformations, which in turn dictate the specific downstream signaling pathways that are engaged. nih.gov The differential regulation of G-protein subtypes by this compound likely contributes to its unique pharmacological profile.
| G-Protein Subtype | Action of this compound | Action of WIN55212-2 (for comparison) | Reference |
| Gαi1 | Agonist | Agonist | researchgate.netnih.govfrontiersin.orgbioscientifica.com |
| Gαi2 | Agonist | Agonist | researchgate.netnih.govfrontiersin.orgbioscientifica.com |
| Gαi3 | Inverse Agonist | Agonist | researchgate.netnih.govfrontiersin.orgbioscientifica.com |
Receptor Internalization and Desensitization Mechanisms in Vitro
The cellular response to sustained agonist stimulation of GPCRs like the CB1 receptor is tightly regulated by processes of desensitization and internalization, which prevent overstimulation. Desensitization refers to the rapid uncoupling of the receptor from its G-protein, while internalization involves the removal of the receptor from the cell surface into endocytic vesicles. researchgate.net These processes are typically initiated by the phosphorylation of the agonist-occupied receptor by G-protein-coupled receptor kinases (GRKs). researchgate.net This phosphorylation increases the receptor's affinity for β-arrestin proteins (β-arrestin 1 and 2), which sterically hinder G-protein coupling (desensitization) and target the receptor for clathrin-mediated endocytosis (internalization). researchgate.netnih.gov
For the CB1 receptor, specific serine residues in the C-terminal tail (such as Ser426 and Ser430) have been identified as critical for GRK-mediated phosphorylation and subsequent desensitization. researchgate.netnih.gov While many CB1 receptor agonists induce rapid internalization, studies suggest that for the CB1 receptor, desensitization can be the primary determinant for the time course of certain signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK). nih.govnih.gov
Specific research on this compound has linked its action to signaling pathways that are known to be regulated by receptor desensitization. In N18TG2 neuronal cells, this compound was found to potentiate calcium influx and activate ERK. nih.gov This activation was found to occur through the transactivation of the vascular endothelial growth factor (VEGF) receptor. nih.gov The kinetics of CB1-mediated ERK activation are tightly controlled by receptor desensitization, indicating that this process is a key modulator of the downstream effects of agonists like this compound. nih.govnih.gov While direct studies measuring the specific rate of this compound-induced CB1 internalization are limited, its demonstrated influence on desensitization-sensitive pathways confirms its engagement with these crucial regulatory mechanisms in vitro.
Modulation of Gene Expression and Epigenetic Mechanisms (e.g., MicroRNAs)
The activation of the CB1 receptor by agonists such as this compound can initiate signaling cascades that extend to the cell nucleus, ultimately modulating gene expression. One of the primary pathways involves the inhibition of adenylyl cyclase by Gi/o proteins, leading to a reduction in intracellular cyclic AMP (cAMP) levels. mdpi.com Research using rat brain slices has shown that this compound reduces both basal and forskolin-stimulated cAMP accumulation in several brain regions, including the hippocampus, cortex, and striatum. acs.orgresearchgate.net Since cAMP is a critical second messenger that activates protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), its modulation by this compound provides a direct mechanistic link to the regulation of gene expression. nih.gov
While direct transcriptomic studies on this compound are not widely available, research on other cannabinoids provides strong evidence that these compounds can significantly alter gene expression and epigenetic landscapes. For example, Δ9-tetrahydrocannabinol (THC) has been shown to modulate the expression of genes for epigenetic modifiers like DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) enzymes in human peripheral blood mononuclear cells. nih.gov This exposure also resulted in genome-wide changes in DNA hydroxymethylation, an important epigenetic mark. nih.gov Furthermore, other minor cannabinoids have been found to regulate the expression of genes involved in synaptic organization and function. nih.gov These findings establish a strong precedent that cannabinoids as a class are capable of inducing significant changes in gene expression and epigenetic regulation.
Epigenetic mechanisms also include regulation by non-coding RNAs, such as microRNAs (miRNAs). nih.govmdpi.com miRNAs are small RNA molecules that can post-transcriptionally regulate the expression of multiple target genes. There is a reciprocal relationship where epigenetic processes can control the expression of miRNA genes, and miRNAs in turn can target the enzymes responsible for epigenetic modifications, such as DNMTs and histone deacetylases. nih.govmdpi.com Although this specific area has yet to be investigated for this compound, it represents a plausible and important mechanism through which long-term cellular changes could be mediated following CB1 receptor activation.
Methodological Approaches in Desacetyllevonantradol Research
Radioligand Binding Assays
Radioligand binding assays are fundamental tools for studying receptor pharmacology. nih.gov These assays use a radioactively labeled ligand to quantify receptor density (Bmax) and the affinity (Kd) of ligands for a specific receptor. researchgate.net They are instrumental in determining the binding characteristics of unlabeled compounds like Desacetyllevonantradol through competitive displacement experiments. nih.gov
Heterologous displacement assays have been extensively used to determine the affinity of this compound for cannabinoid receptors, primarily the CB1 receptor. In these experiments, this compound is used as an unlabeled competitor to displace a radiolabeled ligand, such as [³H]CP-55,940 or the antagonist [³H]SR141716A, from receptor preparations, typically derived from rat brain membranes. jneurosci.orgnih.gov The concentration of this compound required to displace 50% of the specific binding of the radioligand (IC50) is a measure of its binding affinity.
Specific binding in these assays is frequently defined as the portion of total radioligand binding that can be displaced by a saturating concentration of a known high-affinity ligand, with 100 nM to 200 nM this compound often serving this purpose. nih.govucl.ac.bescispace.com Studies have consistently demonstrated that this compound exhibits high affinity for the CB1 receptor, with a potency greater than or equal to that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). nih.gov
More detailed binding studies have revealed complexities in the interaction of this compound with the CB1 receptor. In competition assays against the radiolabeled antagonist [³H]SR141716A in rat brain membranes, this compound was found to bind to two distinct affinity states: a high-affinity state representing approximately 30% of the receptors and a low-affinity state for the remainder. jneurosci.orgnih.gov The presence of sodium ions (Na+) was shown to reduce the affinity for the membrane-bound receptor by 10-fold for this compound, a more pronounced effect than that observed for the aminoalkylindole agonist WIN55212-2. jneurosci.org Furthermore, the non-hydrolyzable GTP analogue, GppNHp, only decreased the high-affinity binding of this compound in the presence of Na+, highlighting differential modulation of CB1 receptor-G-protein coupling depending on the specific agonist bound. jneurosci.org
| Radioligand | Competitor | Tissue/Cell Preparation | IC50 / Ki | Reference |
| [³H]CP-55940 | This compound | Rat Brain Membranes | 1.1 nM | nih.gov |
| [³H]CP-55940 | This compound | Rat Brain Membranes (after pre-incubation with 300 nM irreversible ligand) | 2.1 nM | nih.gov |
| [³H]CP-55940 | This compound | Rat Brain Membranes (after pre-incubation with 3 µM irreversible ligand) | 3.5 nM | nih.gov |
This table presents data on the inhibitory concentration (IC50) of this compound in displacing the radioligand [³H]CP-55940 under different experimental conditions.
Quantitative autoradiography is a powerful imaging technique that allows for the visualization and quantification of receptor distribution within intact tissue sections. researchgate.netresearchgate.net For cannabinoid receptors, this method typically involves incubating slide-mounted brain sections with a radiolabeled cannabinoid agonist, most commonly [³H]CP-55,940. researchgate.net The resulting autoradiograms reveal the anatomical localization and density of binding sites with high spatial resolution.
A critical component of this technique is the determination of non-specific binding, which is achieved by incubating adjacent tissue sections with the radioligand in the presence of a high concentration of an unlabeled ligand to saturate the specific receptors. researchgate.net Due to its high affinity for the CB1 receptor, this compound is suitable for this purpose. nih.govucl.ac.be By subtracting the non-specific binding from the total binding observed, a precise map of the specific cannabinoid receptor distribution can be generated. researchgate.net This methodology has been instrumental in mapping the heterogeneous distribution of CB1 receptors throughout the fetal, neonatal, and adult human brain, revealing particularly high concentrations in the basal ganglia, cerebellum, and hippocampus. researchgate.net
Homologous and Heterologous Displacement Studies
Functional Cell-Based Assays
While binding assays reveal the affinity of a ligand for its receptor, functional assays are required to determine the cellular consequence of that binding—that is, whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure downstream signaling events following receptor activation.
A hallmark of CB1 receptor activation by an agonist is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This effect is mediated by the receptor's coupling to inhibitory G-proteins of the Gi/o family. The ability of this compound to inhibit forskolin-stimulated adenylyl cyclase in various cell and tissue preparations, such as N18TG2 neuroblastoma cells and rat striatal membranes, is a key functional measure of its agonist activity.
This assay is also frequently used to characterize the functional properties of cannabinoid receptor antagonists. The ability of a compound like SR141716A or the novel aryl pyrazole (B372694) CP-272871 to block or reverse the adenylate cyclase inhibition produced by this compound confirms their antagonist properties at the CB1 receptor. Comparative studies have shown this compound to be a highly potent and efficacious inhibitor of adenylyl cyclase, serving as a benchmark against which other cannabinoid agonists are measured. For instance, in monkey striatal membranes, this compound inhibited forskolin-stimulated adenylyl cyclase with high potency. In N18TG2 neuroblastoma cells, this compound was one of the first synthetic cannabinoids demonstrated to produce a stereoselective inhibition of the enzyme, providing early evidence for a receptor-mediated mechanism of action.
| Preparation | Effect | EC50 | Reference |
| Rat Striatal Membranes | Inhibition of forskolin-stimulated adenylyl cyclase | 160 nM | |
| Monkey Striatal Membranes | Inhibition of forskolin-stimulated adenylyl cyclase | 73 nM | |
| N18TG2 Cell Membranes | Inhibition of adenylyl cyclase | ~7.2 nM (Kinh) |
This table shows the half-maximal effective concentration (EC50) or inhibitory constant (Kinh) for this compound in functional adenylate cyclase assays.
The [³⁵S]GTPγS binding assay is a functional technique that directly measures the initial step of G-protein activation following receptor stimulation by an agonist. In the inactive state, G-proteins are bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. The assay utilizes [³⁵S]GTPγS, a non-hydrolyzable analogue of GTP, which binds to the activated Gα subunit and accumulates, allowing for its quantification.
The stimulation of [³⁵S]GTPγS binding by this compound in brain membrane preparations provides direct evidence of its ability to activate G-proteins coupled to cannabinoid receptors. This assay has been used to confirm the antagonist properties of compounds that block this compound-stimulated G-protein activation.
Significantly, research using G-protein-specific antibodies has revealed functional selectivity in how this compound activates different G-protein subtypes. These studies have shown that while this compound acts as an agonist to stimulate Gαi1 and Gαi2 proteins, it functions as an inverse agonist with respect to Gαi3 coupling. This differential activation of G-protein subtypes by a single ligand indicates that this compound can stabilize distinct receptor conformations, each leading to a unique signaling profile.
While classical cannabinoid agonists are often associated with the inhibition of voltage-gated calcium channels via Gi/o protein coupling, studies in specific cell systems have revealed more complex effects of this compound on calcium signaling. jneurosci.org In N18TG2 neuroblastoma cells, this compound has been shown to stimulate Ca²⁺ uptake. jneurosci.org
Detailed investigation into this stimulatory pathway revealed that it is fundamentally different from the canonical inhibitory pathway. The stimulatory effect of this compound on Ca²⁺ uptake was found to be secondary to an increase in cAMP formation. jneurosci.org This cascade is initiated by the coupling of the cannabinoid receptor to a stimulatory G-protein (Gs), an interaction that is resistant to pertussis toxin (which inactivates Gi/o) but is blocked by antibodies against Gs. jneurosci.org The subsequent rise in cAMP activates protein kinase A (PKA), which in turn leads to the influx of Ca²⁺. jneurosci.org This suggests that in certain cellular contexts, this compound can engage Gs-PKA signaling to increase intracellular calcium, a pathway opposite to the more widely characterized Gi-mediated inhibition of calcium channels. jneurosci.org Further research has also implicated a role for protein kinase C (PKC) in this stimulatory effect on Ca²⁺ influx.
Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assays
This compound has been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade in regulating cell proliferation, differentiation, and apoptosis. Research indicates that this compound can stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK family. nih.gov This activation is often studied using phosphorylation assays.
In N18TG2 neuronal cells, the time-course of CB₁ receptor-stimulated ERK activation by agonists, including this compound, occurs in distinct phases. nih.gov The initial phase of maximal ERK phosphorylation is mediated by the transactivation of multiple receptor tyrosine kinases in a ligand-independent manner. nih.gov This process involves Gᵢ/₀βγ subunit-stimulated activation of phosphatidylinositol 3-kinase and Src kinase. nih.gov
Studies have also suggested that this compound-mediated ERK phosphorylation can be attenuated by inhibiting matrix metalloproteinases and protein kinase C. nih.gov The activation of MAPK pathways can be linked to the expression of immediate early genes. nih.gov Both CB₁ and CB₂ cannabinoid receptors are known to stimulate p42/p44 MAPK activity. nih.gov
Membrane and Tissue Preparations
Use of P2 Membranes and Synaptosomes from Rodent Brain
In the study of this compound, researchers frequently utilize P2 membranes and synaptosomes derived from rodent brains to investigate receptor binding and function. nih.govdruglibrary.netresearchgate.netacs.org P2 membranes, which are enriched in synaptic membranes, are prepared through a process of homogenization and differential centrifugation of brain tissue, such as the cortex. nih.gov Specific binding of cannabinoid ligands to these membranes is a key measure, defined as the total binding that can be displaced by a known cannabinoid like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) or this compound itself. nih.govresearchgate.net
Binding assays with P2 membranes have established that this compound exhibits high affinity for cannabinoid receptors. For instance, in rat cortical P2 membranes, the dissociation constant (Kd) for a related synthetic cannabinoid was determined to be 133 pM, with a maximum binding capacity (Bmax) of 1.85 pmol/mg of protein. nih.gov this compound itself shows a binding inhibition constant (Ki) of approximately 123 ± 34 pM. druglibrary.net These binding studies are typically conducted at a pH between 7 and 8, and the specific binding can be eliminated by heat treatment. nih.govacs.org
Synaptosomes, which are resealed nerve terminals, are also prepared from rodent brain regions like the hippocampus and prefrontal cortex. druglibrary.netfrontiersin.orggovinfo.gov These preparations are valuable for studying the effects of compounds on synaptic function. For example, cannabinoid receptor agonists have been shown to inhibit glutamatergic synaptic transmission in cultured rat hippocampal neurons. jneurosci.org
Cultured Neuroblastoma Cells and Other Cell Lines as Model Systems
Cultured cell lines, particularly neuroblastoma cells, are crucial model systems in this compound research. nih.govdruglibrary.netnih.govnih.govucl.ac.beiowamedicalmarijuana.org Mouse N18TG2 neuroblastoma cells are frequently used because they endogenously express CB₁ receptors and have been instrumental in demonstrating the signal transduction mechanisms of cannabinoids. nih.govnih.govnih.govmdpi.com
Studies using N18TG2 cell membranes have shown that this compound causes a concentration-dependent, rapid, and reversible inhibition of adenylate cyclase. nih.govucl.ac.be This inhibition is characteristic of a receptor-mediated process involving inhibitory G-proteins (Gi). nih.goviowamedicalmarijuana.org Research has demonstrated that this compound decreases the maximum velocity (Vmax) of adenylate cyclase without altering the Michaelis constant (Km) for the substrate. nih.gov Furthermore, in N18TG2 cells, this compound has been observed to stimulate both cAMP formation and Ca²⁺ uptake, with the Ca²⁺ uptake being dependent on cAMP-dependent protein kinase. nih.gov
Beyond neuroblastoma cells, other cell lines are employed to investigate the effects of this compound and other cannabinoids. These include various cancer cell lines where cannabinoids have been shown to inhibit cell proliferation. nih.govmdpi.commdpi.comresearchgate.net For example, this compound has been reported to inhibit cell proliferation in different breast cancer cell lines. nih.gov The use of diverse cell lines allows for the characterization of cannabinoid receptor binding and signaling in different cellular contexts. mdpi.commdpi.com
Biochemical and Molecular Techniques
Enzyme Kinetic Parameter Determination (Km, Vmax, CLint)
The determination of enzyme kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (CLint) is fundamental to understanding the metabolic fate of compounds like this compound. nih.gov These parameters are often determined through in vitro metabolism studies using systems like human liver microsomes. researchgate.net
The Michaelis-Menten equation is typically used to describe the kinetics of metabolite formation. nih.govaltex.org Vmax represents the maximum rate of an enzymatic reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax. altex.orgresearchgate.net Intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km and represents the ability of an enzyme to metabolize a substrate at low concentrations. nih.govnih.gov
While specific kinetic parameters for this compound are not detailed in the provided context, the general methodology involves incubating the compound with an enzyme source (e.g., liver microsomes) at various concentrations and measuring the rate of metabolite formation or substrate depletion over time. researchgate.netaltex.orgnih.gov These data are then fitted to kinetic models to estimate Km, Vmax, and CLint. nih.gov
Table 1: Representative Enzyme Kinetic Parameters for Sildenafil (B151) Metabolism by CYP3A4 Wild-Type
| Parameter | Value | Unit |
| Km | 64.02 | µM |
| Vmax | 9.29 | pmol/min/pmol |
| CLint | 0.15 | µL/min/µmol |
This table is based on data for sildenafil metabolism and is provided for illustrative purposes of the types of parameters determined in enzyme kinetic studies. nih.gov
Western Blotting and Immunoprecipitation for Protein-Protein Interactions
Western blotting and co-immunoprecipitation (Co-IP) are powerful techniques used to study protein-protein interactions, which are central to the signaling pathways affected by this compound. nih.govnih.govnih.govspringernature.com
Western Blotting , also known as immunoblotting, is used to detect specific proteins in a sample. ulb.ac.be In the context of this compound research, it is used to measure the phosphorylation state of kinases like MAPK, providing insight into the activation of signaling cascades. nih.gov A variation of this technique, Far-Western blotting , can be used to identify direct protein-protein interactions by using a purified "bait" protein to probe for "prey" proteins immobilized on a membrane. nih.govnih.govspringernature.com
Co-immunoprecipitation (Co-IP) is a standard method for identifying and confirming in vivo protein-protein interactions. nih.govnih.govspringernature.comactivemotif.com This technique involves using an antibody to specifically pull down a target protein (the "bait") from a cell lysate. nih.gov Any proteins that are bound to the target protein will be co-precipitated. nih.gov The resulting complex can then be analyzed by Western blotting to identify the interacting partners. This methodology is crucial for mapping the protein interaction networks that are modulated by this compound.
Quantitative PCR for Gene Expression Analysis
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful and widely used laboratory technique for measuring the quantity of a specific RNA transcript. thermofisher.com In the context of this compound research, qPCR is employed to analyze how this potent cannabinoid agonist modulates the expression of specific genes within target cells and tissues. The method allows for the sensitive and specific quantification of messenger RNA (mRNA) levels, providing direct insight into a compound's influence on cellular function at the genetic level. thermofisher.comnih.gov
The process begins with the extraction of high-quality RNA from a biological sample, which could be cultured cells or tissue that has been exposed to this compound. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR amplification. thermofisher.com The reaction is monitored in real-time using fluorescent dyes or probes, and the cycle at which fluorescence crosses a specific threshold (known as the threshold cycle or Ct) is measured. gene-quantification.netnih.gov
By comparing the Ct values of a target gene in treated samples versus untreated controls, researchers can determine the relative change in gene expression. nih.gov This is often expressed as a "fold change." In cannabinoid research, genes of interest typically include those encoding for the cannabinoid receptors (CNR1 for CB1 and CNR2 for CB2) and the enzymes responsible for endocannabinoid synthesis and degradation. nih.govutupub.fi For example, a study might investigate whether this compound causes an upregulation or downregulation of CB1 receptor mRNA in neuronal cells, which could indicate a feedback mechanism or receptor sensitization/desensitization process. utupub.fi
The data generated from these experiments are crucial for understanding the molecular mechanisms that underlie the physiological effects of this compound.
Table 1: Example of qPCR Gene Expression Data
Illustrative data showing the relative expression of cannabinoid-related genes in a cell line after treatment with this compound compared to an untreated control. The 2-ΔΔCT method is used to calculate the fold change. nih.gov
| Gene Target | Treatment Group | Average Ct Value | Fold Change (Relative to Control) |
|---|---|---|---|
| CNR1 (CB1 Receptor) | Control | 24.5 | 1.0 (Baseline) |
| This compound | 26.0 | 0.35 (Downregulation) | |
| FAAH (Fatty Acid Amide Hydrolase) | Control | 22.1 | 1.0 (Baseline) |
| This compound | 21.9 | 1.15 (Slight Upregulation) |
Computational and Structural Biology Approaches
To complement experimental data, researchers utilize computational and structural biology methods to investigate the properties of this compound at a molecular level. These approaches provide a theoretical framework for understanding its interaction with biological targets and for predicting the activity of related compounds.
Molecular Modeling and Conformational Analysis
Molecular modeling is a computational technique used to represent and simulate the three-dimensional structures of molecules. iupac.org For a flexible molecule like this compound, conformational analysis is a critical component of molecular modeling. This process involves systematically exploring the different spatial arrangements of a molecule's atoms that can be achieved by rotating its single bonds, with the goal of identifying low-energy, stable conformations. iupac.orgnih.gov
The ultimate aim is to determine the "bioactive conformation," which is the specific three-dimensional shape the molecule must adopt to bind effectively to its receptor, such as the CB1 or CB2 receptor, and elicit a biological response. irbbarcelona.org By understanding the preferred shapes of this compound, researchers can infer which structural features are essential for its potent activity. Computational methods, often used in conjunction with experimental techniques like NMR spectroscopy, have been successfully applied to confirm the 3-D solution structure of the core architecture of levonantradol (B1675165), the parent compound of this compound. nih.gov These models help visualize how the molecule fits within the receptor's binding pocket, forming key interactions that stabilize the complex.
Table 2: Example of Conformational Analysis Output
A simplified, illustrative table showing potential low-energy conformations for a flexible side-chain in a cannabinoid analog, as might be determined by a molecular modeling program like MacroModel. schrodinger.com
| Conformer ID | Key Dihedral Angle (°) | Relative Steric Energy (kcal/mol) | Probability at 300K (%) |
|---|---|---|---|
| 1 | -175 (anti-periplanar) | 0.00 (Global Minimum) | 65.1 |
| 2 | +65 (gauche) | 1.25 | 15.5 |
| 3 | -68 (gauche) | 1.35 | 13.8 |
| 4 | 0 (syn-periplanar) | 4.50 | 0.1 |
Quantitative Structure-Activity Relationship (QSAR) Methods
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org The fundamental principle is that variations in the structure of molecules are responsible for the variations in their biological activities. researchgate.net In cannabinoid research, QSAR models are developed to predict the receptor binding affinity or functional potency of new or untested compounds based on their structural features. mdpi.com
The process involves several steps:
Data Set Compilation : A series of structurally related compounds with experimentally measured biological activities is assembled. This compound is often used as a high-potency reference compound in the assays that generate this activity data. researchgate.netfuture4200.com
Descriptor Calculation : For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These can be simple (e.g., molecular weight, LogP) or complex 3D properties derived from molecular models. longdom.org
Model Generation : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov
A more advanced technique, 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA), uses the 3D structures of the molecules. future4200.com In CoMFA, molecules are aligned in 3D space, and their surrounding steric and electrostatic fields are calculated. The model then correlates variations in these fields with changes in biological activity, producing 3D contour maps that highlight regions where bulky groups or specific charges would increase or decrease potency. nih.govnih.gov These models are invaluable for rational drug design and lead optimization. future4200.com
Table 3: Example of a QSAR Data Set
An illustrative data set for a hypothetical QSAR study on cannabinoid analogs. Biological activity is often expressed as pKi, the negative logarithm of the binding affinity constant.
| Compound | Biological Activity (pKi) | Descriptor 1 (LogP) | Descriptor 2 (Molecular Volume ų) |
|---|---|---|---|
| Analog 1 | 7.5 | 5.2 | 380 |
| Analog 2 | 8.1 | 5.9 | 410 |
| Analog 3 | 6.9 | 4.8 | 375 |
| This compound (Reference) | 9.2 | 6.5 | 435 |
Future Research Directions and Theoretical Applications in Preclinical Science
Elucidation of Novel Signal Transduction Pathways
Desacetyllevonantradol has been instrumental in uncovering the complex signaling cascades initiated by cannabinoid receptor activation. Primarily acting through CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), it triggers a variety of intracellular responses. nih.govnih.gov
One of the earliest and most well-characterized effects is the inhibition of adenylyl cyclase. nih.govnih.govbioscientifica.comcambridge.orgnih.gov This action, mediated by the Gi/o subunit of the G-protein, leads to a decrease in cyclic AMP (cAMP) levels. nih.govnih.govbioscientifica.comcambridge.orgnih.gov Studies have shown that this compound-induced inhibition of adenylyl cyclase is concentration-dependent, rapid, and reversible. nih.gov This inhibition affects the enzyme's maximum velocity (Vmax) without altering its affinity for the substrate (Km). nih.gov Interestingly, the response to this compound can be biphasic in certain brain regions, such as the cerebellum, where it decreases cAMP at lower concentrations and increases it at higher concentrations. acs.org
Beyond cAMP modulation, this compound is implicated in the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govbioscientifica.comcambridge.org This involves the phosphorylation and activation of kinases like ERK1/2, which are crucial for regulating cellular processes like growth and differentiation. nih.govbioscientifica.com The activation of the MAPK pathway can occur through various mechanisms, including the release of G-protein βγ subunits and the transactivation of receptor tyrosine kinases (RTKs) like the vascular endothelial growth factor (VEGF) receptor. nih.gov For instance, in N18TG2 neuroblastoma cells, this compound potentiates Ca2+ influx through CB1 receptor-mediated transactivation of the VEGF receptor, a process involving PI-3K and Raf-mediated ERK1/2 activation. nih.govnih.gov
Furthermore, research indicates that this compound exhibits "biased agonism," meaning it can differentially activate distinct signaling pathways through the same receptor. nih.govucl.ac.bebpums.ac.ir For example, in N18TG2 cells, this compound acts as an agonist for Gi1 and Gi2 proteins but as an inverse agonist for Gi3. bioscientifica.comnih.govucl.ac.bebioscientifica.com This functional selectivity highlights the complexity of cannabinoid receptor signaling and suggests that different ligands can induce unique receptor conformations, leading to varied downstream effects. nih.gov
| Pathway | Effect of this compound | Key Mediators | Cell/Tissue Studied |
| Adenylyl Cyclase | Inhibition | Gi/o proteins | Neuroblastoma cell membranes, Rat striatal membranes, Brain slices (hippocampus, frontal cortex, striatum, cerebellum) |
| MAPK/ERK | Activation | Gβγ subunits, PI-3K, Raf, Receptor Tyrosine Kinases (e.g., VEGFR) | N18TG2 neuroblastoma cells |
| G-protein Coupling | Biased Agonism (Agonist for Gi1/Gi2, Inverse Agonist for Gi3) | CB1 Receptor | N18TG2 neuroblastoma cells |
| Calcium Influx | Potentiation | CB1 Receptor, VEGFR, ERK1/2 | N18TG2 neuroblastoma cells |
Investigation of this compound's Role in Receptor Heteromerization
The ability of G-protein coupled receptors to form dimers or larger oligomeric complexes, known as heteromers, adds another layer of complexity to their function. These heteromers can exhibit pharmacological and signaling properties distinct from their individual components. researchgate.net While direct studies on this compound's role in receptor heteromerization are limited, the compound's action on CB1 receptors, which are known to form heteromers with other GPCRs, suggests a potential area for future investigation.
CB1 receptors have been shown to form heteromers with various other receptors, including dopamine (B1211576) D2 receptors, adenosine (B11128) A2A receptors, and opioid receptors. nih.gov The formation of these complexes can lead to novel signaling outcomes. For instance, the co-activation of CB1 and D2 receptors within a heteromer can result in unique downstream signaling compared to the activation of either receptor alone. nih.gov
Future research could explore how this compound influences the formation, stability, and signaling of these CB1 receptor heteromers. Understanding this could provide insights into the cross-talk between the endocannabinoid system and other neurotransmitter systems. For example, studies have demonstrated functional interactions between cannabinoid and dopamine receptor signaling in the striatum, with this compound inhibiting adenylyl cyclase in a manner that converges with D2 receptor signaling. capes.gov.br This suggests that CB1 and D2 receptors may be co-localized on the same neurons and interact at the level of G-protein/adenylyl cyclase signaling. capes.gov.br
| Heteromer Complex | Potential Interaction with this compound | Implied Functional Consequence |
| CB1-Dopamine D2 | Modulation of heteromer signaling | Altered dopaminergic neurotransmission |
| CB1-Adenosine A2A | Influence on heteromer function | Modified adenosinergic signaling and motor control |
| CB1-Opioid | Cross-talk modulation | Changes in pain perception and reward pathways |
| CB1-CB2 | Negative cross-talk in signaling | Modulation of neuronal processes like Akt phosphorylation and neurite outgrowth |
Development of Advanced Preclinical Models for Mechanistic Studies
To further dissect the mechanisms of action of this compound, the development of more sophisticated preclinical models is crucial. While cultured cell lines and rodent models have provided valuable initial data, more advanced models can offer deeper insights.
The use of transgenic mouse models, particularly those with targeted deletions or modifications of cannabinoid receptors or downstream signaling components, will be invaluable. For instance, CB1 knockout mice have been instrumental in confirming that the effects of many cannabinoids are mediated through this receptor. nih.gov Similar models could be used to investigate the specific G-protein subunits or signaling molecules involved in this compound's actions.
Furthermore, the development of human-induced pluripotent stem cell (hiPSC)-derived neuronal models from healthy individuals and patients with neurological disorders could provide a more translationally relevant platform. These models would allow for the study of this compound's effects in a human genetic context and could help in identifying patient populations that might benefit from cannabinoid-based therapies.
Exploration of this compound as a Pharmacological Probe for Cannabinoid System Delineation
This compound's high affinity and potent activity at cannabinoid receptors make it an excellent pharmacological tool for delineating the distribution and function of the endocannabinoid system. ontosight.aicapes.gov.brnih.govresearchgate.net Its use in radioligand binding assays has been fundamental in characterizing cannabinoid receptor binding sites in the brain. capes.gov.brnih.gov
As a research tool, this compound can be used to:
Map the regional distribution of functional cannabinoid receptors in different tissues and at various stages of development or disease.
Characterize the pharmacological properties of novel cannabinoid receptor ligands through competitive binding assays.
Investigate the functional consequences of cannabinoid receptor activation in various physiological and pathological processes.
The stereoselectivity of cannabinoid action, where the (-)-isomer (levonantradol) is significantly more potent than the (+)-isomer (dextronantradol), further underscores the receptor-mediated nature of these effects and the utility of these compounds as specific probes. nih.govcambridge.orgcapes.gov.br
Potential for Derivatization to Explore Novel Receptor Selectivity or Modulatory Properties
The chemical structure of this compound offers a scaffold for the synthesis of new derivatives with potentially novel pharmacological properties. By systematically modifying different parts of the molecule, medicinal chemists can explore the structure-activity relationships (SAR) of cannabinoid ligands.
The goal of such derivatization efforts could be to develop:
CB1 or CB2 selective agonists/antagonists: While this compound binds to both CB1 and CB2 receptors, derivatives could be designed to have higher affinity and/or efficacy for one receptor subtype over the other. ontosight.ai This would provide more selective tools for research and potentially lead to therapeutics with fewer side effects.
Allosteric modulators: Instead of directly activating or blocking the receptor, allosteric modulators bind to a different site and can fine-tune the receptor's response to endogenous cannabinoids. The development of allosteric modulators based on the this compound structure could offer a more nuanced approach to modulating the endocannabinoid system.
Biased agonists: As discussed earlier, this compound already exhibits some degree of biased agonism. Further chemical modifications could lead to compounds that are highly biased towards a specific signaling pathway, for example, one that promotes therapeutic effects without engaging pathways responsible for undesirable side effects.
The synthesis and pharmacological evaluation of analogs of related compounds like CP-47,497 and CP-55,940 have already demonstrated the feasibility of creating cannabinoids with varied receptor affinities and selectivities. researchgate.netresearchgate.net Similar approaches applied to this compound could yield a new generation of pharmacological tools and potential therapeutic agents.
Q & A
Q. What experimental models are most suitable for studying desacetyllevonantradol’s effects on cAMP modulation?
Methodological Answer:
- Use brain slice preparations from regions with high cannabinoid receptor density (e.g., hippocampus, cerebellum, striatum) to assess region-specific cAMP responses .
- Combine forskolin-stimulated cAMP assays with this compound to evaluate inhibition or enhancement of adenylate cyclase activity. Include pertussis toxin pretreatment to confirm Gi/o protein involvement in observed effects .
- Compare results across species (e.g., rat vs. human cell lines) to identify interspecies variability in receptor coupling .
Q. How is this compound’s receptor affinity quantified in vitro?
Methodological Answer:
- Perform competitive binding assays using radiolabeled ligands like [³H]CP-55,940 in membrane preparations from brain regions rich in CB1 receptors (e.g., cortex, cerebellum). Calculate Ki values to determine binding affinity .
- Control for non-specific binding using excess unlabeled CP-55,940. Validate results with saturation binding curves to confirm receptor density (Bmax) and dissociation constants (Kd) .
Q. What are the standard pharmacological assays for evaluating this compound’s functional activity?
Methodological Answer:
- Use cAMP accumulation assays in neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures. Measure cAMP levels via ELISA or BRET-based biosensors under basal and forskolin-stimulated conditions .
- Include positive controls (e.g., WIN55,212-2) and negative controls (e.g., CB1 receptor antagonists like SR141716A) to validate specificity .
Advanced Research Questions
Q. How can contradictory findings on this compound’s biphasic cAMP modulation be reconciled?
Methodological Answer:
- Design concentration-response experiments in cerebellar slices to isolate biphasic effects. Test low (10 nM–1 µM) vs. high (10–100 µM) concentrations to differentiate Gi/o-mediated inhibition from Gs-mediated stimulation .
- Use pertussis toxin-treated tissues to abolish Gi/o coupling and confirm the role of alternative pathways (e.g., βγ-subunit signaling or cross-talk with other receptors) .
- Analyze data with nonlinear regression models to quantify EC₅₀ values for inhibitory and stimulatory phases .
Q. What experimental strategies distinguish this compound’s effects from other synthetic cannabinoids (e.g., CP-55,940) in CNS studies?
Methodological Answer:
- Conduct head-to-head comparisons in identical models (e.g., rat hippocampal slices) under standardized conditions (e.g., forskolin stimulation).
- Evaluate functional selectivity by profiling downstream signaling pathways (e.g., ERK phosphorylation, β-arrestin recruitment) via Western blot or BRET assays .
- Use CB1 receptor knockout models to isolate receptor-specific effects from off-target actions .
Q. How can researchers investigate this compound’s role in pain modulation at the spinal cord level?
Methodological Answer:
- Employ in vivo electrophysiology in rodent models of neuropathic pain to measure dorsal horn neuronal activity before and after this compound administration .
- Pair with microdialysis to correlate drug concentration in cerebrospinal fluid with anti-nociceptive behavioral outcomes (e.g., tail-flick latency) .
- Validate mechanisms using conditional CB1 knockout mice to dissect peripheral vs. central analgesic effects .
Data Interpretation and Conflict Resolution
Q. What statistical approaches are recommended for analyzing this compound’s variable efficacy across brain regions?
Methodological Answer:
- Apply mixed-effects models to account for intra-region variability (e.g., hippocampal subfields) and inter-subject differences .
- Use post hoc tests (e.g., Tukey’s HSD) after ANOVA to identify significant contrasts between regions or treatment groups .
- Report effect sizes (e.g., Cohen’s d) to quantify the magnitude of cAMP modulation relative to baseline .
Q. How should researchers address discrepancies between in vitro and in vivo findings for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
